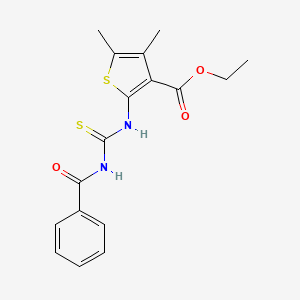
N'-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a benzylidene moiety, which is further connected to a benzimidazole ring through a carbohydrazide linkage. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 1H-benzimidazole-6-carbohydrazide. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. For instance, the reaction can be catalyzed by acids or bases and conducted at temperatures ranging from 60°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or ultrasound irradiation. These techniques can significantly reduce reaction times and improve yields. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor. Additionally, the benzimidazole ring can interact with various biological pathways, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(2-(Trifluoromethyl)benzylidene)isonicotinohydrazide: This compound shares a similar structure but has an isonicotinohydrazide moiety instead of a benzimidazole ring.
4-Methoxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide: This compound has a methoxy group and a benzohydrazide moiety, making it structurally similar but with different functional groups.
Uniqueness
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H11F3N4O |
|---|---|
Molekulargewicht |
332.28 g/mol |
IUPAC-Name |
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)12-4-2-1-3-11(12)8-22-23-15(24)10-5-6-13-14(7-10)21-9-20-13/h1-9H,(H,20,21)(H,23,24)/b22-8+ |
InChI-Schlüssel |
SPRHSYINNXTBMX-GZIVZEMBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)


![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)
![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)

